{2-[4-(Piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}propanedinitrile
Description
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Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N5O2S/c15-10-13(11-16)18-17-12-4-6-14(7-5-12)22(20,21)19-8-2-1-3-9-19/h4-7,17H,1-3,8-9H2 |
InChI Key |
QQNMHBOUINCTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Origin of Product |
United States |
Biological Activity
The compound {2-[4-(Piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}propanedinitrile , also known as (4Z)-5-methyl-4-{2-[4-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including its effects on cancer cells, antimicrobial properties, and other pharmacological effects.
- Molecular Formula : C15H19N5O3S
- Molecular Weight : 349.41 g/mol
- CAS Number : 315672-80-1
Structure
The structure of the compound features a piperidine ring linked to a phenyl group via a sulfonyl moiety, with a hydrazinylidene functional group contributing to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Studies : A study conducted on various cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells. The presence of the piperidine and sulfonamide groups was critical for enhancing cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF7 | 15.8 |
| Compound C | A549 | 12.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests against bacterial strains indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 30 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival. For example, studies suggest that it may interfere with the signaling pathways associated with apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
A recent clinical trial explored the efficacy of a derivative of this compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects, indicating potential as a therapeutic agent .
Case Study 2: Antimicrobial Effects
In another study focusing on its antimicrobial properties, researchers treated infected wounds with formulations containing this compound. Results showed a significant reduction in bacterial load and improved healing times compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
